molecular formula C8H18ClNO B1377477 (1-Amino-4-methylcyclohexyl)methanol hydrochloride CAS No. 1432681-26-9

(1-Amino-4-methylcyclohexyl)methanol hydrochloride

Cat. No.: B1377477
CAS No.: 1432681-26-9
M. Wt: 179.69 g/mol
InChI Key: ZILPMDYVHAZEHU-UHFFFAOYSA-N
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Description

(1-Amino-4-methylcyclohexyl)methanol hydrochloride is an organic compound with the molecular formula C8H18ClNO. It is a versatile chemical used extensively in scientific research, particularly in the fields of pharmaceutical development and organic synthesis . This compound is known for its unique structure, which includes an amino group and a hydroxyl group attached to a cyclohexane ring, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4-methylcyclohexyl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-methylcyclohexanone in the presence of an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The final product is then purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4-methylcyclohexyl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Amino-4-methylcyclohexyl)methanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (1-Amino-4-methylcyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1-Aminocyclohexyl)methanol hydrochloride
  • 4-Methylcyclohexanone
  • 4-Methylcyclohexanol

Uniqueness

(1-Amino-4-methylcyclohexyl)methanol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

(1-amino-4-methylcyclohexyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7-2-4-8(9,6-10)5-3-7;/h7,10H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILPMDYVHAZEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-26-9
Record name Cyclohexanemethanol, 1-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432681-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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